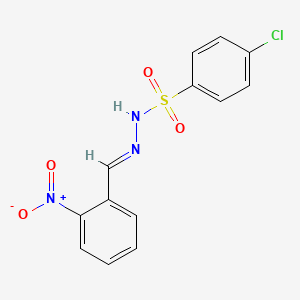

4-chloro-N'-(2-nitrobenzylidene)benzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds like 4-chloro-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide involves the reaction of nitrobenzaldehyde with benzenesulfonylhydrazine reactants in solvents like methanol (Cao, 2009).

Molecular Structure Analysis

The crystal structures of these compounds have been studied extensively. For instance, the study of (E)-4-chloro-N'-(4-chlorobenzylidene)benzenesulfonohydrazide and its variants provides insights into the effect of substituents on structural parameters (Salian, Foro, & Gowda, 2018).

Chemical Reactions and Properties

These compounds have been used in sensor development, such as the creation of sensors for heavy metal ions like mercury (Hussain, Rahman, Arshad, & Asiri, 2017). Their reactivity and ability to form complexes with metal ions highlight their chemical properties.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

4-chloro-N'-(2-nitrobenzylidene)benzenesulfonohydrazide and its derivatives have been analyzed for their crystal structures to understand the effect of substituents on structural parameters. Studies have shown variations in Hirshfeld surface contributions between compounds with different substituents, indicating differences in intermolecular interactions based on the substituent type (Salian, Foro, & Gowda, 2018).

Sensor Development

Derivatives of 4-chloro-N'-(2-nitrobenzylidene)benzenesulfonohydrazide have been synthesized and utilized in the development of sensors for detecting heavy metal ions such as mercury (Hg2+) and yttrium ion (Y3+). These sensors, fabricated on a glassy carbon electrode with a Nafion matrix, demonstrated high sensitivity, reproducibility, and long-term stability for selective metal ion detection in various samples, including water (Hussain, Rahman, Arshad, & Asiri, 2017; Hussain, Rahman, Arshad, & Asiri, 2017).

Antifungal Screening

Compounds synthesized from 4-chloro-N'-(2-nitrobenzylidene)benzenesulfonohydrazide have been evaluated for their antifungal properties. Research in this area has focused on synthesizing novel compounds and testing their efficacy against various fungal strains to identify potential antifungal agents (Gupta & Halve, 2015).

Photooxidation Studies

The photooxidation behavior of derivatives of 4-chloro-N'-(2-nitrobenzylidene)benzenesulfonohydrazide has been studied, providing insights into the photocatalytic activities and potential applications in environmental remediation processes (Miller & Crosby, 1983).

Photocatalytic Oxidation

Research on the photocatalytic oxidation of benzyl alcohol derivatives, including those related to 4-chloro-N'-(2-nitrobenzylidene)benzenesulfonohydrazide, has shown potential applications in converting alcohols to aldehydes using titanium dioxide under visible light irradiation. This work contributes to the development of green chemistry processes and the exploration of photocatalytic reactions for organic synthesis (Higashimoto et al., 2009).

Eigenschaften

IUPAC Name |

4-chloro-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4S/c14-11-5-7-12(8-6-11)22(20,21)16-15-9-10-3-1-2-4-13(10)17(18)19/h1-9,16H/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPUSLQGFMDXCF-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)

![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)

![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)

![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)

![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)

![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)

![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)